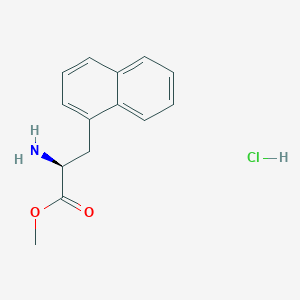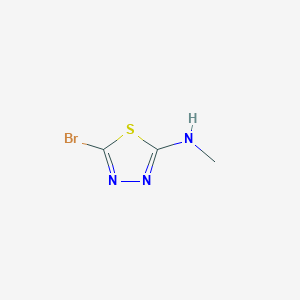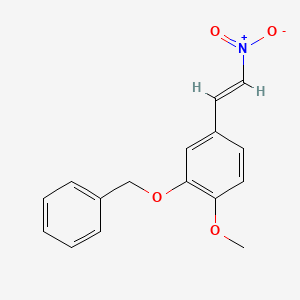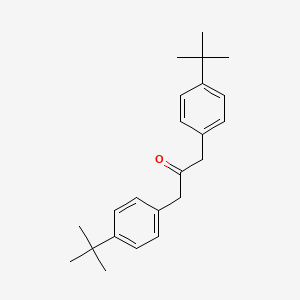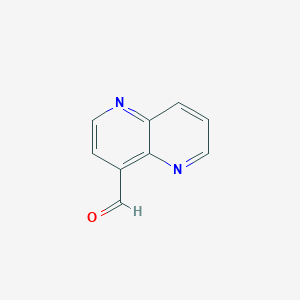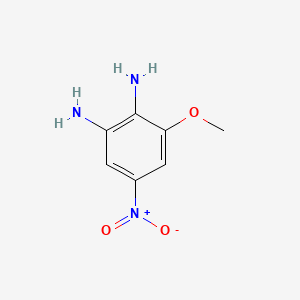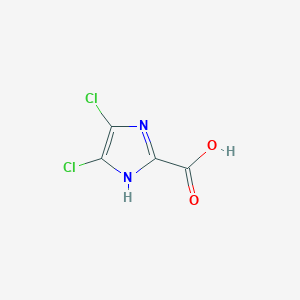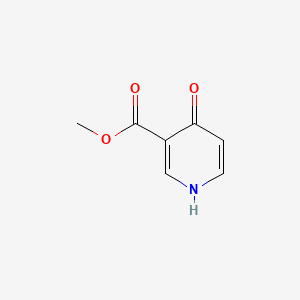
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate (17-OHEstrone-3-sulfate, 17-OHE3S) is a steroid sulfate, a type of steroid hormone, and the most abundant form of estrone sulfate in humans. It is a biologically active form of estrone, a naturally occurring female sex hormone, and is synthesized in the body from cholesterol. 17-OHE3S is an important metabolite of estrone and is involved in a wide range of physiological processes, including reproductive function and bone metabolism. It is also used in research to study the effects of hormones on the body, as well as to monitor the effects of drugs on the body.
科学的研究の応用
17-OHE3S is used in scientific research for a variety of purposes, including studying the effects of hormones on the body and monitoring the effects of drugs on the body. It is also used to study the effects of estrogens on the reproductive system, as well as to investigate the effects of estrogens on bone metabolism. In addition, 17-OHE3S is used in research to study the metabolism of estrogens in the body.
作用機序
17-OHE3S is believed to act as a hormone receptor agonist, meaning that it binds to hormone receptors in the body and activates them. This activation of the hormone receptors leads to the production of various hormones, including estrogens, progesterone, and testosterone. Additionally, 17-OHE3S is thought to act as an aromatase inhibitor, meaning that it blocks the enzyme responsible for converting testosterone to estrogens.
Biochemical and Physiological Effects
17-OHE3S has a wide range of biochemical and physiological effects in the body. It is believed to play a role in the regulation of the menstrual cycle, as well as in the development and maintenance of the reproductive system. Additionally, 17-OHE3S is thought to play a role in bone metabolism, as well as in the regulation of body weight and appetite.
実験室実験の利点と制限
The main advantage of using 17-OHE3S for laboratory experiments is that it is a naturally occurring hormone and is readily available commercially. Additionally, it is relatively easy to synthesize in the laboratory. However, there are some limitations to using 17-OHE3S for laboratory experiments. It is not very stable, and it is difficult to measure accurately in laboratory experiments due to its low solubility in water. Additionally, its effects on the body can be difficult to measure accurately due to its short half-life.
将来の方向性
There are a number of potential future directions for research on 17-OHE3S. These include further research into its role in the regulation of the menstrual cycle, as well as its role in bone metabolism. Additionally, further research into its effects on body weight and appetite, as well as its potential role in the development and maintenance of the reproductive system, could be beneficial. Furthermore, research into the potential therapeutic uses of 17-OHE3S, such as the treatment of infertility and osteoporosis, could be beneficial. Finally, further research into the metabolism of 17-OHE3S in the body could provide insight into its role in the body.
合成法
17-OHE3S is synthesized in the body from cholesterol, and is also available commercially as a synthetic form. The most common method of synthesis involves the reaction of estrone with sulfuric acid, followed by the addition of hydrogen sulfate. This reaction results in the formation of the sulfate ester of estrone, 17-OHE3S. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is typically carried out at a temperature of around 120°C. The reaction is complete when the pH of the reaction mixture reaches a value of 7.5.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate involves the conversion of estrone to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Estrone", "Sodium hydroxide", "Sulfuric acid", "Hydrogen peroxide", "Acetic anhydride", "Methanol", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Estrone is first treated with sodium hydroxide to form sodium estrone sulfate.", "Sodium estrone sulfate is then reacted with sulfuric acid to form estrone sulfate.", "Estrone sulfate is then oxidized with hydrogen peroxide to form 17-Hydroxyestra-1,3,5(10)-trien-3-one.", "17-Hydroxyestra-1,3,5(10)-trien-3-one is then reacted with acetic anhydride to form 17-Acetoxyestra-1,3,5(10)-trien-3-one.", "17-Acetoxyestra-1,3,5(10)-trien-3-one is then treated with methanol and sulfuric acid to form 17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate.", "The final product is isolated by extraction with diethyl ether and drying over sodium sulfate." ] } | |
CAS番号 |
6693-10-3 |
製品名 |
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate |
分子式 |
C18H24O5S |
分子量 |
352.4 g/mol |
IUPAC名 |
(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C18H24O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22) |
InChIキー |
QZIGLSSUDXBTLJ-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






